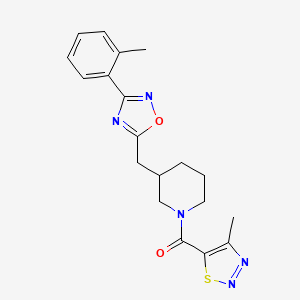
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a hybrid molecule that integrates thiadiazole and oxadiazole moieties, known for their diverse biological activities. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Structural Overview
The compound features:
- Thiadiazole Ring : A five-membered heterocyclic structure known for its pharmacological properties.
- Oxadiazole Ring : Another five-membered ring that enhances biological activity.
- Piperidine Linker : A six-membered nitrogen-containing ring that contributes to the compound's bioactivity.
Antimicrobial Activity
Thiadiazole and oxadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has demonstrated:
- Antibacterial Activity : Exhibiting significant inhibition against Staphylococcus aureus and Escherichia coli. The presence of the thiadiazole ring enhances interaction with bacterial cell membranes, leading to increased permeability and cell death .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
Research indicates that compounds containing thiadiazole and oxadiazole rings possess anticancer properties. The compound has shown:
- Cytotoxic Effects : Against various cancer cell lines including HepG2 (liver cancer) and A549 (lung cancer) with IC50 values indicating effective cell proliferation inhibition .
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 12.5 |
| A549 | 15.0 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting key inflammatory mediators. Studies have shown:
- Inhibition of COX Enzymes : This leads to reduced prostaglandin synthesis, which is crucial in inflammatory responses .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Interaction with enzymes such as COX and other kinases involved in inflammation and cancer progression.
- Membrane Disruption : The lipophilic nature of the thiadiazole enhances its ability to disrupt microbial membranes.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by increasing p53 expression levels .
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives similar to this compound showed enhanced antibacterial activity when combined with conventional antibiotics .
- Anticancer Research : In vitro studies indicated that modifications to the thiadiazole structure could lead to compounds with significantly improved anticancer activity against resistant cell lines .
Eigenschaften
IUPAC Name |
[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-6-3-4-8-15(12)18-20-16(26-22-18)10-14-7-5-9-24(11-14)19(25)17-13(2)21-23-27-17/h3-4,6,8,14H,5,7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBLTEBDXZXQNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=C(N=NS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














